
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Übersicht
Beschreibung
“4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The bromo group attached to the pyrazole ring is a halogen functional group .
Synthesis Analysis
While specific synthesis methods for “4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” are not available, pyrazole derivatives can be synthesized through a variety of methods . For instance, 4-bromopyrazole can be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” would consist of a pyrazole ring attached to a piperidine ring via a carbon atom. The fourth position of the pyrazole ring would be substituted with a bromine atom .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as inhibitors of protein glycation, and have antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Synthesis and Pharmacological Studies : A series of compounds including those related to the chemical structure of interest were synthesized and characterized for their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity (Isloor, Kalluraya, & Shetty, 2009).
Evaluation of Antibacterial and Antifungal Properties : Another study involved the synthesis of various derivatives, including those structurally similar to "4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine," and their subsequent evaluation for antibacterial and antifungal properties. The research yielded valuable results in terms of antimicrobial efficacy (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Chelates for Immunoassay : The compound has been used in the synthesis and characterization of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This highlights its utility in developing diagnostic tools (Pang Li-hua, 2009); (He Wen-long, 2008).
Therapeutic Potential
- Antimicrobial Properties of Phenylpyrazole Derivatives : Research on phenylpyrazole derivatives, similar to the compound , demonstrated notable antimicrobial properties. This suggests potential therapeutic applications in antifungal and antibacterial drugs (Farag et al., 2008).
Molecular Structure and Analysis
- Structural Elucidation and Antibacterial Activity : Studies involving pyrazole Schiff bases related to the chemical structure of interest focused on their molecular structure and antibacterial activity. This involved building different supramolecular architectures and investigating their potential as antibacterial agents (Feng et al., 2018).
Synthesis for Imaging Agents
- Synthesis for Imaging Neuroinflammation : This compound has been used in the synthesis of new potential PET agents for imaging the IRAK4 enzyme, which is important in neuroinflammation studies (Wang et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEODVSQNPFCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246275 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
CAS RN |
877399-61-6 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





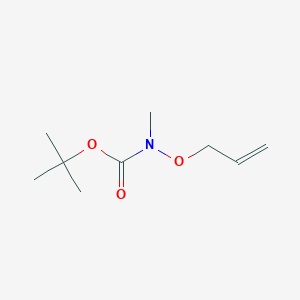

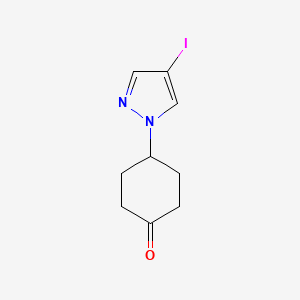


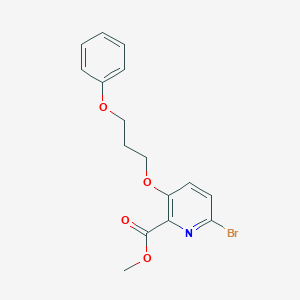

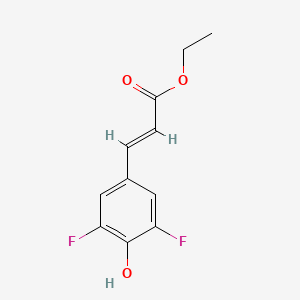
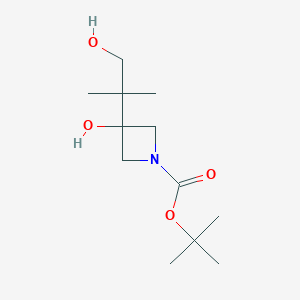
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)